4-(2-Ethylcyclohexyl)aniline
Description
The study of uniquely substituted aromatic amines is a cornerstone of modern organic synthesis. These compounds serve as critical building blocks for a wide range of applications, from pharmaceuticals to advanced polymers. 4-(2-Ethylcyclohexyl)aniline, a molecule combining a para-substituted aniline (B41778) ring with a sterically demanding 2-ethylcyclohexyl group, represents an intriguing target for synthetic and mechanistic investigation. Its structure suggests a blend of electronic properties from the aniline core and conformational complexity from the bulky alkyl substituent, making it a personification of the challenges and opportunities in contemporary organic chemistry.
Substituted anilines are fundamental precursors in the chemical industry. They are integral to the production of polyurethanes, dyes, and pigments. researchgate.net Their derivatives, such as phenylenediamines and diphenylamine, are utilized as antioxidants in rubber processing. researchgate.net In medicinal chemistry, the aniline scaffold is present in a wide array of pharmaceuticals, including analgesics. researchgate.net The reactivity of the aniline core, particularly its ability to undergo electrophilic substitution and diazotization, makes it a versatile platform for creating complex molecular architectures. researchgate.net
Cyclohexylamines, on the other hand, are aliphatic amines that are also significant in various industrial applications. They are used as corrosion inhibitors, in the manufacture of plasticizers, and as intermediates in the synthesis of agrochemicals and pharmaceuticals. atamanchemicals.comresearchgate.net The combination of a cyclohexyl ring and an amine group can impart unique solubility and conformational properties to a molecule, influencing its biological activity. researchgate.net For instance, derivatives of cyclohexylamine (B46788) have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists and for their antinociceptive activity. researchgate.netnih.gov
The amalgamation of these two key functional groups in this compound suggests a molecule with potential applications in materials science, where such structures can influence polymer properties, and in medicinal chemistry, where the lipophilic cyclohexyl group could modulate pharmacokinetic profiles.
A thorough review of the current scientific literature reveals a significant knowledge gap concerning this compound. While extensive research exists on substituted anilines and cyclohexylamines as broad classes, and even on isomeric structures like 2-(4-ethylcyclohexyl)aniline, specific experimental data and detailed research findings for this compound are notably absent. acs.org This lack of information presents both a challenge and an opportunity.
The primary knowledge gap is the absence of reported synthetic routes and detailed characterization data for this specific compound. While general methods for the synthesis of 4-alkylanilines are known, their application to the sterically hindered 2-ethylcyclohexyl group has not been documented. tandfonline.comresearchgate.net Furthermore, there is no available spectroscopic data (NMR, IR, MS) or in-depth analysis of its chemical and physical properties. Consequently, its potential applications in fields like materials science and medicinal chemistry remain entirely speculative and unexplored. This identifies this compound as a target for foundational research to synthesize, characterize, and begin to explore its chemical space.
Chemical Identity and Properties
While specific experimental data for this compound is scarce, its fundamental properties can be predicted based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N | researchgate.net |
| Molecular Weight | 203.32 g/mol | researchgate.net |
| IUPAC Name | This compound | N/A |
| CAS Number | 2060032-35-9 | researchgate.net |
Potential Synthetic Approaches
The synthesis of this compound, while not explicitly described in the literature, can be envisioned through established organic chemistry reactions.
One plausible method is the Friedel-Crafts alkylation of aniline. This would involve reacting aniline with a suitable 2-ethylcyclohexyl halide or alcohol in the presence of a Lewis acid catalyst. google.com However, controlling the selectivity to favor the para-substituted product over the ortho-isomer would be a significant challenge, especially given the directing effects of the amino group. google.comgoogleapis.com
Another potential route is the catalytic hydrogenation of 1-ethyl-2-(4-nitrophenyl)cyclohexane. This precursor could theoretically be synthesized via a Suzuki or similar cross-coupling reaction. The subsequent reduction of the nitro group to an amine is a well-established transformation, often carried out with catalysts like palladium on carbon (Pd/C) and hydrogen gas. google.comillinois.edumasterorganicchemistry.com
Anticipated Reactivity and Research Directions
The chemical behavior of this compound is expected to be a composite of its constituent parts. The aniline moiety will likely undergo typical reactions such as:
Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-director, suggesting that the positions ortho to the amine would be susceptible to substitution.
Acylation: Reaction with acyl chlorides or anhydrides would likely form the corresponding amide.
Oxidation: The aniline ring can be susceptible to oxidation, potentially forming colored products.
The bulky 2-ethylcyclohexyl group would exert significant steric hindrance, potentially influencing the regioselectivity and rate of reactions at the aromatic ring and the nitrogen atom.
Future research on this compound would need to begin with its synthesis and full spectroscopic characterization. Subsequent studies could explore its potential as a monomer in polymer synthesis, as a scaffold for new pharmaceutical agents, or as a ligand in coordination chemistry. The significant knowledge gap surrounding this compound makes it a prime candidate for exploratory chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(2-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-5-3-4-6-14(11)12-7-9-13(15)10-8-12/h7-11,14H,2-6,15H2,1H3 |
InChI Key |
HGLBWSPNBZHYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1C2=CC=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Ethylcyclohexyl Aniline and Its Analogues
Chemo- and Regioselective Synthesis Strategies for Cyclohexyl-Substituted Anilines
The synthesis of cyclohexyl-substituted anilines, including 4-(2-Ethylcyclohexyl)aniline, benefits from strategies that construct the aniline (B41778) moiety from a cyclohexanone (B45756) precursor. This "bottom-up" approach is advantageous because the regioselective installation of substituents on a cyclohexanone ring can be readily achieved through well-established organic reactions like nucleophilic additions, Michael additions, and Diels-Alder reactions. oup.com This pre-functionalization allows for the synthesis of complex aniline derivatives with substitution patterns that are not easily accessible through the direct functionalization of aromatic rings. oup.comnih.gov
Dehydrogenative aromatization has emerged as a powerful and atom-economical strategy for converting saturated carbocycles, such as cyclohexanones and their derivatives, into substituted arenes. nih.govshokubai.orgacs.org This transformation involves the removal of hydrogen atoms from the carbocyclic ring to form the aromatic system. When combined with a nitrogen source, this method provides a direct route to substituted anilines from readily available cyclohexanones. acs.org
Palladium-based catalysts are highly effective for the dehydrogenative aromatization of cyclohexanones to form anilines. nih.gov These reactions typically involve the condensation of a cyclohexanone with a nitrogen source, such as ammonia (B1221849) or hydrazine (B178648), followed by a palladium-catalyzed dehydrogenation sequence. rsc.orgoup.com
One-pot procedures have been developed utilizing supported gold-palladium (Au-Pd) alloy nanoparticles. For instance, an Al2O3-supported Au–Pd nanoparticle catalyst facilitates the aerobic dehydrogenative aromatization of various cyclohexanones with hydrazine (N2H4) as the nitrogen source. oup.com The reaction proceeds through the formation of a stable azine intermediate, which then undergoes dehydrogenation and N-N bond cleavage to yield the primary aniline. oup.com The use of bimetallic Au-Pd catalysts has been shown to be superior to monometallic Pd or Au catalysts and physical mixtures thereof. rsc.org Another approach uses styrene (B11656) as a hydrogen acceptor to drive the reaction. rsc.org
The general mechanism involves:
Condensation of the cyclohexanone with the nitrogen source to form an imine or related intermediate. rsc.org
Palladium-catalyzed dehydrogenation of the intermediate to a diene. rsc.org
A second dehydrogenation step to form the aromatic aniline product. rsc.org
| Catalyst System | Nitrogen Source | Key Features | Ref |
| Au–Pd/Al2O3 | Hydrazine (N2H4) | Aerobic, one-pot synthesis; proceeds via stable azine intermediates. | oup.com |
| Pd/C | Various Amines | Can be performed with cyclohexanones as neat substrates. | nih.gov |
| Au–Pd/Al2O3 | Primary/Secondary Amines | Requires styrene as a hydrogen acceptor to avoid cyclohexylamine (B46788) byproducts. | rsc.org |
This table presents examples of palladium-catalyzed systems for the synthesis of anilines from cyclohexanones.
Copper catalysts are also employed in dehydrogenation reactions, offering an alternative to palladium. While often studied for the dehydrogenation of cyclohexanol (B46403) to cyclohexanone, copper-based systems can facilitate the synthesis of aniline derivatives. bcrec.idresearchgate.net Research has shown that copper can catalyze the oxidative dehydrogenative amination of cyclohexane (B81311), yielding a mix of N-alkyl and N-allylic products, demonstrating its capability in both C-H activation and C-N bond formation. acs.org
In the context of forming anilines from cyclohexanones, a copper-catalyzed cascade would involve the initial dehydrogenation of the cyclohexane ring followed by amination. The process can be conceptualized as a combination of dehydrogenation to form an alkene or enone intermediate, which is then trapped by an amine nucleophile. acs.org For example, the reaction of cyclohexane with benzoic acid in the presence of a copper catalyst yields an allylic ester, indicating that dehydrogenation to an alkene is a key step. acs.org While less common than palladium for direct aniline synthesis from cyclohexanones, copper catalysis presents a viable area for development, particularly in bimodal reactions that can switch between dehydrogenation and other functionalizations like lactonization. nih.gov
Acceptorless dehydrogenative aromatization (ADA) represents a highly atom-efficient and environmentally friendly synthetic route, as it generates hydrogen gas (H2) as the only theoretical byproduct, avoiding the need for stoichiometric oxidants or hydrogen acceptors like styrene. rsc.orgshokubai.org
Supported palladium nanoparticles are particularly effective for this transformation. For instance, a hydroxyapatite-supported palladium nanoparticle catalyst (Pd/HAP) can selectively convert various cyclohexanones into primary anilines using hydrazine (N2H4) as the nitrogen source. rsc.orgrsc.org The strong nucleophilicity of hydrazine and the stability of the resulting hydrazone intermediate are crucial for suppressing the formation of secondary aniline byproducts. rsc.org This method has been successfully applied to a range of substituted cyclohexanones. rsc.org
Another advanced system utilizes an Mg(OH)2-supported palladium nanoparticle catalyst (Pd@Mg(OH)2) with ammonia (NH3) as the nitrogen source. acs.orgresearchgate.net The basic support plays a key role in promoting the desired dehydrogenation of the cyclohexanimine intermediate while suppressing side reactions, such as the formation of phenols or secondary amines. acs.org This concerted catalysis achieves high selectivity for primary anilines. acs.orgresearchgate.net These reactions are typically conducted at elevated temperatures (e.g., 150-160 °C) under an inert atmosphere. rsc.orgshokubai.org
| Catalyst System | Nitrogen Source | Key Features | Ref |
| Pd/HAP | Hydrazine (N2H4) | High selectivity for primary anilines; avoids secondary amine byproducts. | rsc.orgrsc.org |
| Pd@Mg(OH)2 | Ammonia (NH3) | Basic support promotes desired dehydrogenation and suppresses side reactions. | acs.orgresearchgate.net |
| Pd(OH)x/Layered Hydroxide | Cyclohexylamine | Direct dehydrogenation of a pre-formed amine to the aniline. | shokubai.org |
This table summarizes catalyst systems used in acceptorless dehydrogenative aromatization for aniline synthesis.
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley-vch.de These methods provide a powerful alternative for constructing the C(aryl)-N bond found in this compound.
Palladium- and nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for forming C-N bonds. wiley-vch.de This strategy could be applied to the synthesis of this compound through two primary disconnection approaches:
Coupling of an aryl electrophile with a cyclohexyl nucleophile's nitrogen equivalent: This would involve reacting a halo- or triflyloxy-benzene derivative bearing the 2-ethylcyclohexyl group at the 4-position with an ammonia surrogate.
Coupling of a cyclohexyl-substituted aniline with an appropriate electrophile.
A more direct application of modern cross-coupling would involve the reaction between 1-halo-4-(2-ethylcyclohexyl)benzene and ammonia or an ammonia equivalent, catalyzed by a palladium or nickel complex with a specialized phosphine (B1218219) ligand. The key steps in such a catalytic cycle are the oxidative addition of the aryl halide to the low-valent metal center, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. wiley-vch.de
Similarly, nickel-catalyzed systems are effective, particularly for less reactive aryl chlorides. wiley-vch.de The synthesis of the required 2-ethylcyclohexyl-substituted aryl halide precursor could be achieved via methods like Friedel-Crafts alkylation, although this can present challenges with regioselectivity. The power of the cross-coupling approach lies in its broad functional group tolerance and the well-defined nature of the bond construction.
Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation
Photoredox-Cobalt Dehydrogenative Coupling Methodologies
A novel and powerful strategy for the synthesis of anilines, including complex derivatives, utilizes a dual photoredox and cobalt-based catalytic system for the dehydrogenative coupling of amines and saturated cyclohexanones. nih.govresearchgate.net This non-canonical cross-coupling approach circumvents many of the selectivity issues inherent in traditional aromatic chemistry by using readily accessible cyclohexanones as aryl electrophile surrogates. nih.govunica.it
The process begins with the condensation of an amine with a cyclohexanone, such as 4-ethylcyclohexanone, to form an enamine intermediate. galchimia.com This step ensures a predetermined and site-selective carbon-nitrogen (C-N) bond formation. nih.govunica.it Subsequently, a synergistic catalytic cycle involving a photoredox catalyst (e.g., an Iridium complex) and a cobalt co-catalyst (e.g., a cobaloxime complex) progressively desaturates the cyclohexene (B86901) ring to furnish the final aromatic aniline product. nih.govresearchgate.netgalchimia.com The reaction proceeds without the need for an external chemical oxidant. tcichemicals.com
The proposed mechanism involves the initial formation of the enamine, which then undergoes a Single Electron Transfer (SET) to the excited photoredox catalyst. galchimia.com The resulting enaminium radical cation loses a proton, and the subsequent radical is oxidized by the Co(II) complex. galchimia.com This sequence of electron and proton transfers is repeated to achieve full aromatization of the cyclohexane ring. galchimia.com This methodology has been successfully applied to a wide range of amines, including primary and secondary amines, as well as ammonia, demonstrating its utility in the late-stage functionalization of complex molecules. nih.govresearchgate.net
Table 1: Optimized Conditions for Photoredox-Cobalt Dehydrogenative Coupling This interactive table summarizes the typical reaction conditions for the dehydrogenative amination of cyclohexanones.
| Parameter | Condition | Source |
|---|---|---|
| Photocatalyst | [Ir(dtbbpy)(ppy)2]PF6 (2 mol%) | galchimia.com |
| Co-catalyst | Cobaloxime (e.g., Co(dmgH)2PyCl) (4 mol%) | tcichemicals.com, galchimia.com |
| Base | DABCO (1.5 equiv.) | galchimia.com |
| Acid Additive | Acetic Acid (AcOH) (20 mol%) | galchimia.com |
| Solvent | Acetonitrile (B52724) (CH3CN) | galchimia.com |
| Temperature | 30–40 °C | galchimia.com |
| Light Source | Blue LED | researchgate.net |
Benzannulation Reactions from Acyclic Precursors
Benzannulation reactions, which involve the formation of a benzene (B151609) ring from acyclic precursors, represent a fundamental strategy for synthesizing highly substituted anilines. mit.eduresearchgate.net These methods build the aromatic core itself, offering a high degree of flexibility in introducing various substituents. One powerful approach involves the reaction of ynamides with vinylketenes, generated in situ, which proceeds through a pericyclic cascade to yield polysubstituted aniline derivatives. mit.edumit.edunih.gov
Three-Component Condensation Reactions for Aniline Ring Formation
A particularly effective benzannulation method is the one-pot, three-component condensation of a 1,3-diketone, an amine, and a third component, typically acetone. beilstein-journals.orgresearchgate.net This reaction provides a direct route to meta-substituted anilines, which can be challenging to access through functionalization of a pre-existing aniline ring due to the ortho/para directing nature of the amino group. beilstein-journals.orgnih.gov
The proposed mechanism for this transformation begins with the formation of an enamine from the reaction of the amine and acetone. beilstein-journals.orgnih.gov This enamine then undergoes a nucleophilic addition to one of the carbonyl groups of the 1,3-diketone. A subsequent intramolecular cyclization and a series of dehydration steps lead to the formation of the aromatic aniline ring. beilstein-journals.orgnih.gov This methodology is compatible with a wide array of functional groups on both the amine and diketone starting materials, allowing for the synthesis of a diverse library of complex anilines. beilstein-journals.org The Grieco three-component condensation is a related reaction that couples an aldehyde, an amine like aniline, and an electron-rich alkene to form nitrogen-containing heterocycles through an aza Diels-Alder pathway. wikipedia.org
Influence of Electron-Withdrawing Groups in Benzannulation Stereocontrol
In the context of the three-component condensation for aniline synthesis, the electronic nature of the substituents on the 1,3-diketone precursor plays a critical role in controlling the reaction's outcome. Specifically, the presence of a potent electron-withdrawing group (EWG) on the 1,3-diketone is pivotal for the reaction to proceed efficiently. beilstein-journals.orgnih.gov
Table 2: Effect of Electron-Withdrawing Group (EWG) on Three-Component Condensation This interactive table illustrates the relationship between the EWG on the 1,3-diketone and the reaction yield.
| EWG on Diketone | Hammett Constant (σp) | Outcome with Benzylamine | Source |
|---|---|---|---|
| 3-(1,2,4-oxadiazolyl) | 0.589 | Good Yield (73%) | beilstein-journals.org |
| 5-(1,2,4-oxadiazolyl) | 0.440 | Good Yield (81%) | beilstein-journals.org |
| Isoxazol-3-yl | 0.352 | Moderate Yield (42%) | nih.gov |
| Phenyl | 0.012 | No Reaction | nih.gov |
Molecular Rearrangements in Anilino-Cyclohexane Synthesis (e.g., Smiles Rearrangement)
The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution reaction that serves as an effective tool for C-N bond formation. derpharmachemica.comresearchgate.net This rearrangement typically involves the conversion of phenols to the corresponding anilines, making it a valuable method for synthesizing N-substituted and N-azaaryl aniline derivatives. derpharmachemica.comkoreascience.krderpharmachemica.com
The process is generally activated by connecting the phenolic oxygen and the amine's nitrogen via a short chain containing an electron-withdrawing system. For instance, reacting a phenol (B47542) with chloroacetyl chloride generates an ester, which, upon reaction with an amine, sets up the precursor for the rearrangement. researchgate.net Under basic conditions, the amine nitrogen attacks the aromatic ring, displacing the aryloxy group to form the more stable C-N bond. derpharmachemica.comresearchgate.net This transition metal-free strategy provides a powerful alternative to more common cross-coupling reactions for accessing highly functionalized anilines. nih.gov
Stereoselective and Chiral Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound, which contains at least two chiral centers, requires advanced stereoselective methods. Biocatalysis has emerged as a particularly powerful and sustainable approach for the asymmetric synthesis of chiral amines, offering high efficiency and excellent stereoselectivity under mild reaction conditions. nih.govnih.gov
Biocatalytic Approaches and Enzymatic Cascades for Chiral Amine Formation
Enzymatic and chemoenzymatic cascades have become a cornerstone for the production of enantiopure chiral amines from simple, achiral starting materials. bohrium.comkaust.edu.sa These one-pot multi-reaction sequences reduce the need for intermediate purification steps and can overcome thermodynamic limitations. bohrium.comnih.gov
Amine transaminases (ATAs), which catalyze the transfer of an amino group from a donor to a ketone acceptor, are key enzymes in this field. bohrium.comrsc.org By using engineered ATAs with broad substrate scopes, a prochiral ketone precursor to the this compound core can be selectively aminated to yield a single amine enantiomer with high optical purity. nih.gov
More complex enzymatic cascades can be designed to produce chiral amines with multiple stereocenters. For example, a bi-enzymatic cascade combining an ene-reductase (ER) and an amine dehydrogenase (AmDH) or a transaminase can convert an α,β-unsaturated ketone into a diastereomerically enriched chiral amine. tudelft.nl Similarly, stereo-divergent cascades have been developed that can convert a racemic alcohol into either the (S)- or (R)-enantiomer of the corresponding amine by selecting the appropriate enantioselective enzymes. nih.gov These biocatalytic routes represent a highly effective strategy for accessing specific, optically pure stereoisomers of complex molecules like this compound. bohrium.comunito.it
Table 3: Biocatalytic Strategies for Chiral Amine Synthesis This interactive table provides an overview of different enzymatic approaches for producing chiral amines.
| Enzyme/System | Reaction Type | Key Advantage | Source |
|---|---|---|---|
| Amine Transaminase (ATA) | Asymmetric synthesis from prochiral ketones | High enantioselectivity, broad substrate scope through protein engineering. | bohrium.com, nih.gov, rsc.org |
| Amine Dehydrogenase (AmDH) | Reductive amination of ketones | Can be used in cascades for high conversion rates. | tudelft.nl, nih.gov |
| Ene-Reductase (ER) / AmDH Cascade | Asymmetric reduction and amination | Creates two stereocenters in one pot from an unsaturated ketone. | tudelft.nl |
Asymmetric Catalytic Hydrogenation and Reduction Strategies
Transition metal-catalyzed asymmetric hydrogenation represents one of the most direct and atom-economical methods for producing chiral amines from prochiral imines, enamines, and related substrates. nih.govnih.gov
The use of earth-abundant first-row transition metals, such as nickel, in asymmetric catalysis is a rapidly advancing field, offering a cost-effective and sustainable alternative to precious metal catalysts. d-nb.infosioc-journal.cn Nickel-catalyzed asymmetric hydrogenation of imines has proven to be a highly effective method for the synthesis of chiral amines with excellent enantioselectivities. nih.gov
For the synthesis of this compound, a suitable imine precursor would be hydrogenated in the presence of a chiral nickel catalyst. Often, the imine is activated with an N-sulfonyl group, which increases the electrophilicity of the imine carbon and facilitates hydride attack. d-nb.info Catalyst systems, such as those employing a nickel salt with a chiral phosphine ligand like (R,R)-QuinoxP*, have demonstrated high activity and enantioselectivity for the hydrogenation of N-sulfonyl imines. nih.gov This approach has been used to synthesize a variety of chiral sulfones and amines, achieving high yields and enantiomeric excesses up to 99.9%. dicp.ac.cnrsc.org
Table 2: Selected Nickel-Catalyzed Asymmetric Hydrogenation Systems
| Catalyst System | Substrate Type | Performance | Reference |
|---|---|---|---|
| Ni(OAc)₂ / (R,R)-QuinoxP * | N-tBu-sulfonyl imines | Excellent yields and ee; S/C ratio up to 10,500. | nih.gov |
| NiBr₂ / Chiral Ligand | N-PMP imino esters | Synthesis of chiral α-aryl glycines. | d-nb.info |
| Nickel / SDP Ligand | α,β-unsaturated sulfones | 91–98% yields, up to 99.9% ee. | rsc.org |
| Nickel / (R)-BINAP | N-sulfonylimines | Kinetic resolution with high selectivity factors. | dicp.ac.cn |
Zirconocene-based reagents offer unique reactivity for the reduction of carbonyls and imines. Schwartz's reagent (Cp₂ZrHCl) is particularly effective for the clean and chemoselective reduction of imines to the corresponding amines. researchgate.netresearchgate.netorganic-chemistry.org
To achieve stereoselectivity, this method often relies on a substrate-controlled approach where a chiral auxiliary is attached to the imine nitrogen. The use of a chiral N-tert-butanesulfinyl group is a well-established strategy. The reduction of an N-sulfinyl imine derived from 4-(2-ethylcyclohexyl)benzaldehyde with Schwartz's reagent would proceed with high diastereoselectivity, guided by the chiral sulfinyl moiety. acs.orgnih.gov A key advantage of this zirconocene-mediated reduction is its high tolerance for a wide range of functional groups, including esters, nitriles, and sulfonamides, which remain intact during the reaction. acs.org The reaction is believed to proceed through a cyclic, six-membered half-chair transition state, which accounts for the high selectivity observed. acs.orgnih.gov Subsequent acidic cleavage of the sulfinyl group yields the enantiomerically enriched primary amine.
Divergent Synthetic Pathways for Accessing Chiral Amine Frameworks
Divergent synthesis provides an efficient strategy to generate libraries of structurally related compounds from a single, common intermediate. nih.govjst.go.jp This approach is powerful for exploring chemical space and structure-activity relationships. A divergent route to this compound and its analogues could be designed to allow for late-stage modifications, providing access to a variety of derivatives.
This can be achieved through catalyst control, where the same set of starting materials can be guided down different reaction pathways to yield distinct products simply by changing the catalyst. beilstein-journals.orgacs.org For instance, a common prochiral substrate could be transformed into different chiral amine regio- or stereoisomers by selecting between different transition metal catalysts (e.g., nickel vs. copper). beilstein-journals.org A synthetic strategy could begin with a versatile intermediate, such as a functionalized bicyclo[1.1.0]butane or a 3-pyrroline, which can undergo divergent, catalyst-controlled transformations to produce a range of chiral frameworks, including those relevant to the (ethylcyclohexyl)aniline scaffold. beilstein-journals.orgacs.org Such strategies demonstrate the power of modern catalysis in creating molecular diversity from common precursors. acs.org
Exploration of Novel Synthetic Reagents and Catalytic Systems for this compound Formation
The continuous search for more efficient, sustainable, and versatile synthetic methods has led to the development of novel reagents and catalytic systems applicable to the synthesis of substituted anilines.
Recent advances include catalyst- and additive-free approaches for constructing aniline derivatives. One such method involves the sequential imine condensation and isoaromatization of (E)-2-arylidene-3-cyclohexenones with primary amines, offering an operationally simple route to N-substituted anilines. beilstein-journals.org Another area of intense research is the development of improved catalytic systems for C-N cross-coupling reactions. For example, novel activated carbon-supported copper catalysts have been developed for Chan-Lam coupling reactions, providing an economical and efficient method for the N-arylation of amines with aryl boronic acids under mild conditions. acs.org
Furthermore, reductive coupling reactions using nitroarenes as the nitrogen source offer an alternative to traditional amination methods. rsc.org Catalytic systems based on earth-abundant metals like iron and manganese, or combinations like Ni/Mo, have been developed for the reductive coupling of nitroarenes with olefins, esters, and other partners. rsc.org These methods provide direct access to N-alkyl and N-aryl anilines from readily available starting materials, often with high functional group tolerance.
Table 3: Novel Catalytic Systems for Substituted Aniline Synthesis
| Method | Catalytic System | Precursors | Key Advantages | Reference |
|---|---|---|---|---|
| Imine Condensation–Isoaromatization | None (Catalyst-free) | Cyclohexenones, Primary amines | Operational simplicity, mild conditions, metal-free. | beilstein-journals.org |
| Chan-Lam Coupling | Cu(BF₄)₂/Activated Carbon | Anilines, Aryl boronic acids | Heterogeneous, reusable, economical catalyst. | acs.org |
| Reductive Cross-Coupling | Nickel or Molybdenum-based | Nitroarenes, Vinyl triflates/Esters | Uses nitroarenes as N-source, avoids pre-formed anilines. | rsc.org |
| Zirconocene Catalysis | Cp₂ZrCl₂ | Amides, Amines | Catalytic semireduction of amides to imines for further functionalization. | chemrxiv.org |
Reactivity, Transformation Pathways, and Mechanistic Studies of 4 2 Ethylcyclohexyl Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety
The aniline portion of the molecule is highly susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The presence of the amino group (-NH2) profoundly influences the rate and regioselectivity of these reactions. byjus.com
The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.orgchemistrysteps.com This is due to the ability of the nitrogen atom's lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance. quora.com This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself. wikipedia.org
The resonance effect creates a buildup of negative charge specifically at the ortho (positions 2 and 6) and para (position 4) carbons relative to the amino group. wikipedia.org Consequently, incoming electrophiles are directed to these positions. When an electrophile attacks at the ortho or para position, the resulting cationic intermediate (arenium ion) is particularly stable because the positive charge can be delocalized onto the nitrogen atom, providing an additional resonance structure. wikipedia.org Attack at the meta position does not allow for this extra stabilization. wikipedia.org
In the case of 4-(2-Ethylcyclohexyl)aniline, the para position is already occupied by the alkyl substituent. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (2 and 6) relative to the amino group. The bulky 2-ethylcyclohexyl group might exert some steric hindrance, potentially influencing the ratio of substituted products, though the electronic directing effect of the amino group is the dominant factor. wikipedia.org
| Reaction | Typical Reagents | Expected Major Product(s) | Reference |
|---|---|---|---|
| Halogenation | Br2 in an organic solvent | 2-Bromo-4-(2-ethylcyclohexyl)aniline | youtube.com |
| Nitration* | HNO3, H2SO4 | Mixture including 2-nitro and 3-nitro products due to anilinium ion formation | byjus.combyjus.com |
| Sulfonation | Fuming H2SO4 | 2-Amino-5-(2-ethylcyclohexyl)benzenesulfonic acid (sulfanilic acid derivative) | wikipedia.orgbyjus.com |
| Friedel-Crafts Alkylation/Acylation | Generally not successful | The amino group complexes with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring. | byjus.com |
*Direct nitration is often problematic; see section 3.1.2.
The strong activating nature of the amino group can sometimes be a disadvantage, leading to undesirable outcomes such as polysubstitution. For instance, the reaction of aniline with bromine water readily produces a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com To moderate this high reactivity and gain better control over substitution reactions, the amino group can be temporarily converted into an amide group, typically through acetylation with acetic anhydride. chemistrysteps.com
This conversion has two key benefits:
Reduced Activation : The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is significantly less activating than the amino group. This is because the nitrogen lone pair is now delocalized by resonance with both the aromatic ring and the adjacent carbonyl group, making it less available to activate the ring. chemistrysteps.com This moderation allows for monosubstitution to be achieved more easily.
Prevention of Anilinium Ion Formation : In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.comdoubtnut.com The -NH₃⁺ group is strongly deactivating and a meta-director, leading to substantial formation of the meta-substituted product, which is often not the desired isomer. byjus.comyoutube.com By converting the amine to an amide, which is much less basic, protonation is avoided, and the desired ortho/para substitution pattern is preserved. chemistrysteps.com
After the electrophilic substitution reaction is complete, the amide can be easily hydrolyzed back to the amino group under acidic or basic conditions, yielding the desired substituted aniline. chemistrysteps.com
Oxidative Transformations and Degradation Mechanisms of the Amine Functionality
The amine functionality in this compound is susceptible to oxidation, which can involve both the nitrogen atom and the aromatic ring. The oxidation pathways can be complex, yielding a variety of products depending on the oxidizing agent and reaction conditions. openaccessjournals.com
The chemical oxidation of anilines can lead to a diverse range of products, from simple ring-functionalized compounds to complex polymeric materials. The presence of the amino group makes the molecule electron-rich and thus prone to oxidation. openaccessjournals.com
Common oxidizing agents and their typical products in aniline oxidation include:
Peroxides (e.g., H₂O₂) : Can selectively oxidize anilines to azoxybenzenes or nitrobenzenes, with the outcome often controlled by the basicity of the reaction medium. acs.org
Dichromates (e.g., K₂Cr₂O₇) : Often used to trigger oxidation and polymerization processes. openaccessjournals.comasianpubs.org Under certain conditions, oxidation can yield p-benzoquinone. asianpubs.org
Ozone (O₃) : A powerful oxidant capable of cleaving the aromatic ring, eventually leading to degradation products like CO₂, NH₃, and H₂O through intermediates such as nitrobenzene (B124822) and azoxybenzene. asianpubs.org
Ammonium (B1175870) Peroxydisulfate ((NH₄)₂S₂O₈) : Commonly used in acidic media to polymerize aniline into polyaniline (PANI), a conductive polymer. researchgate.net The reaction proceeds through the formation of aniline cation-radicals. researchgate.net
The oxidation process can be initiated in media with a wide range of acidity, from acidic to neutral. openaccessjournals.commdpi.com The specific products formed from this compound would be analogues of these compounds, though the bulky alkyl group might influence reaction rates and polymer properties.
| Oxidant/Condition | Potential Product Class | Reference |
|---|---|---|
| H2O2 / Weak Base | Azoxybenzene derivative | acs.org |
| H2O2 / Strong Base | Nitrobenzene derivative | acs.org |
| K2Cr2O7 | Benzoquinone derivative, Polymerization | openaccessjournals.comasianpubs.org |
| (NH4)2S₂O₈ / Acid | Polyaniline derivative | researchgate.net |
| Ozone | Ring-cleavage products (CO2, H2O, NH3) | asianpubs.org |
N-oxidation involves the direct oxidation of the nitrogen atom of the amine. For primary aromatic amines like this compound, this can lead to the formation of N-hydroxylamine derivatives. uomustansiriyah.edu.iq These intermediates are often highly reactive and can be further oxidized. For example, N-hydroxylation is a known pathway that can lead to the formation of nitroso and nitro compounds. uomustansiriyah.edu.iq
In biological or environmental contexts, N-oxidation is a critical metabolic pathway. The formation of N-hydroxylamine derivatives from aromatic amines has been implicated in mechanisms of toxicity, as these species can oxidize the iron in hemoglobin, impairing its ability to carry oxygen. uomustansiriyah.edu.iq While secondary amines are more commonly discussed in the context of forming stable N-oxygenated products like nitrones (from the further oxidation of hydroxylamines), the initial N-oxidation step is a relevant degradation pathway for primary amines as well. uomustansiriyah.edu.iq
Nucleophilic Reactivity of the Amine Moiety in this compound
The lone pair of electrons on the nitrogen atom of the amino group gives this compound its nucleophilic character. A nucleophile is a chemical species that donates an electron pair to form a chemical bond. Amines can act as nucleophiles in a wide variety of reactions, including nucleophilic substitution and addition reactions. youtube.com
However, the nucleophilicity of aromatic amines like aniline is considerably weaker than that of aliphatic amines (e.g., cyclohexylamine). chemistrysteps.com This reduced reactivity is due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which makes the electrons less available to attack an electrophile. chemistrysteps.comucalgary.ca
Despite this reduced reactivity, the amine moiety can still participate in nucleophilic reactions, such as:
Acylation : Reaction with acid chlorides or anhydrides to form amides (as discussed in section 3.1.2). youtube.com This is a common and efficient reaction.
Alkylation : Reaction with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. This reaction can be challenging to control and may lead to mixtures of products. youtube.com
The presence of the large 2-ethylcyclohexyl group adjacent to the reactive center (the aromatic ring and amino group) could introduce steric hindrance. This might slow down the rate of nucleophilic attack compared to unsubstituted aniline, especially if the electrophile is also sterically demanding. byjus.com
Alkylation and Acylation Reactions of the Amino Group
The amino group (-NH₂) of this compound is a key functional group that dictates much of its reactivity, particularly in alkylation and acylation reactions. These reactions involve the substitution of one or both hydrogen atoms on the nitrogen atom.
Alkylation: N-alkylation of aromatic amines can be achieved, but the reaction can be difficult to control. The primary amine can be converted into a mixture of secondary and tertiary amines, and even quaternary ammonium salts. The bulky 2-ethylcyclohexyl substituent on the aniline ring may introduce some steric hindrance, potentially influencing the rate and extent of alkylation at the nitrogen center.
Acylation: Acylation of the amino group is a more common and controllable reaction. This compound, as a primary aromatic amine, readily reacts with acylating agents like acid chlorides or acid anhydrides to form stable N-substituted amides. For example, reaction with acetyl chloride would yield N-(4-(2-ethylcyclohexyl)phenyl)acetamide. This conversion of the amino group to an amide is a crucial strategy in organic synthesis. The resulting amide group is less activating towards the aromatic ring than the original amino group, which allows for more controlled subsequent reactions like nitration or halogenation. libretexts.org
Friedel-Crafts Reactions: A significant limitation in the reactivity of anilines, including this compound, is their behavior in Friedel-Crafts alkylation and acylation reactions. chemistrysteps.comyoutube.com The amino group is a Lewis base due to the lone pair of electrons on the nitrogen atom. This lone pair readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. chemistrysteps.comyoutube.com This interaction forms a salt, placing a positive charge on the nitrogen atom (e.g., -NH₂⁺AlCl₃⁻). youtube.com The resulting positively charged group is strongly deactivating, effectively shutting down the electrophilic aromatic substitution reaction on the benzene ring. chemistrysteps.comyoutube.comyoutube.com To circumvent this, the amino group is often protected by converting it into an amide (acetanilide), which is less basic and less deactivating, before carrying out the Friedel-Crafts reaction. The amide can then be hydrolyzed back to the amine after the reaction. libretexts.org
Basic Nature and Electronic Effects of Substituents on Amine Reactivity
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. For aniline derivatives, the basicity is a delicate balance between the resonance effects of the aromatic ring and the inductive effects of any substituents.
Delocalization of the Nitrogen Lone Pair and Its Impact on Basicity
Aniline and its derivatives, such as this compound, are significantly weaker bases than their aliphatic counterparts, like cyclohexylamine (B46788). chemistrysteps.combrainly.inbrainly.in The pKa of the conjugate acid of aniline is about 4.6, while that of cyclohexylamine is around 10.6, indicating that cyclohexylamine is about a million times more basic. chemistrysteps.com
This marked difference in basicity is primarily due to the delocalization of the nitrogen's lone pair of electrons into the π-system of the benzene ring through resonance. chemistrysteps.combrainly.inlearncbse.in This resonance interaction spreads the electron density over the aromatic ring, making the lone pair less localized on the nitrogen atom and therefore less available for donation to a proton. learncbse.indoubtnut.com In contrast, the lone pair on the nitrogen of cyclohexylamine is localized in an sp³ hybrid orbital and is readily available for protonation. chemistrysteps.com This delocalization also means the nitrogen atom in aniline has more sp² character compared to the sp³ character in aliphatic amines, which also contributes to its lower basicity. stackexchange.com
Influence of Substituent Electron-Donating/Withdrawing Capabilities on Reactivity
Substituents on the benzene ring can significantly modify the basicity of aniline. The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role. chemistrysteps.com
Electron-Donating Groups (EDGs): These groups increase the electron density on the aromatic ring and, by extension, on the nitrogen atom. This effect makes the lone pair more available for protonation, thereby increasing the basicity of the amine compared to unsubstituted aniline. chemistrysteps.comresearchgate.net
Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring and the nitrogen atom. This further delocalizes the lone pair and makes it even less available for protonation, thus decreasing the basicity. chemistrysteps.comcdnsciencepub.com
The 2-ethylcyclohexyl group at the para-position of this compound is an alkyl group. Alkyl groups are known to be weak electron-donating groups through an inductive effect (+I). brainly.inzigya.com This effect pushes electron density towards the ring, which slightly counteracts the electron-withdrawing resonance effect of the ring itself. Consequently, this compound is expected to be a slightly stronger base than unsubstituted aniline.
The table below compares the basicity of several related amines, illustrating the effects of the aromatic ring and alkyl substituents.
| Compound Name | Structure | pKa of Conjugate Acid | Basicity Relative to Aniline | Primary Electronic Effect |
| Cyclohexylamine | C₆H₁₁NH₂ | ~10.6 | Much Stronger | Localized lone pair, +I effect of alkyl ring |
| Aniline | C₆H₅NH₂ | 4.6 | - | Resonance delocalization |
| p-Toluidine (p-methylaniline) | CH₃C₆H₄NH₂ | 5.1 | Stronger | +I effect of methyl group |
| This compound | C₂H₅C₆H₁₀C₆H₄NH₂ | ~5.2 (estimated) | Stronger | +I effect of ethylcyclohexyl group |
Note: The pKa value for this compound is an estimate based on the known effect of similar large alkyl groups in the para position.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Ethylcyclohexyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and their spatial relationships.
¹H and ¹³C NMR Spectroscopy for Chemical Structure Verification
¹H (proton) and ¹³C (carbon-13) NMR are the foundational NMR techniques for the structural verification of organic molecules.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 4-(2-Ethylcyclohexyl)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the aniline (B41778) ring, the protons of the cyclohexyl ring, and the protons of the ethyl group. The chemical shifts (δ) of the aromatic protons would indicate a para-substituted benzene (B151609) ring. The integration of the signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicities) of the signals, arising from spin-spin coupling, would reveal the number of adjacent protons, thus helping to piece together the molecular structure.
¹³C NMR Spectroscopy: This technique provides information about the number of different types of carbon atoms and their chemical environments. In the case of this compound, the ¹³C NMR spectrum would display a specific number of signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern on the benzene ring, while the signals for the cyclohexyl and ethyl carbons would appear in the aliphatic region of the spectrum.
Despite the utility of these techniques, no specific experimental ¹H or ¹³C NMR data for this compound has been found in the reviewed literature.
Advanced 2D NMR Techniques for Complex Stereochemical Assignment
For a molecule with a stereocenter, such as this compound (at the point of attachment of the ethyl group to the cyclohexane (B81311) ring), advanced two-dimensional (2D) NMR techniques are crucial for determining the relative stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, providing definitive evidence of connectivity within proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for assembling the complete molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for stereochemical assignments as it identifies protons that are close to each other in space, regardless of their bonding connectivity.
The application of these 2D NMR techniques would be essential for confirming the precise stereochemical arrangement of the substituents on the cyclohexane ring of this compound. However, no published studies employing these advanced NMR techniques for this specific compound are currently available.
Vibrational Spectroscopy for Molecular Dynamics and Interactions
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclohexyl and ethyl groups (below 3000 cm⁻¹).
C=C stretching vibrations of the aromatic ring, which would appear in the 1450-1600 cm⁻¹ region.
N-H bending vibrations around 1600 cm⁻¹.
C-N stretching vibrations in the 1250-1350 cm⁻¹ range.
A detailed analysis of these bands would confirm the presence of the key functional groups in the molecule. Unfortunately, no experimental IR spectra for this compound are available in the public domain.
Raman Spectroscopy for Investigating Molecular Vibrations and Conformations
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would provide valuable information on the vibrations of the carbon skeleton, including the aromatic ring and the cyclohexyl group. The symmetric breathing mode of the benzene ring would be expected to be a strong band in the Raman spectrum. This technique could also be used to study the conformational isomers of the ethylcyclohexyl group. As with the other spectroscopic methods, there is no available Raman spectroscopic data for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.
Upon ionization, the this compound molecule would form a molecular ion (M⁺), the mass of which would confirm the molecular formula. The high-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound would include:
Loss of the ethyl group.
Cleavage of the bond between the cyclohexane ring and the aniline moiety.
Fragmentations within the cyclohexane ring.
The analysis of these fragment ions would provide strong evidence for the proposed structure. However, there are no published mass spectrometry data for this compound.
X-ray Diffraction Analysis for Solid-State Molecular Structure and Intermolecular Interactions
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. For a molecule like this compound, X-ray analysis would elucidate the stereochemical relationship between the ethyl group and the aniline substituent on the cyclohexane ring (e.g., cis/trans isomerism) and the preferred conformation (chair, boat) of the cyclohexyl ring.
Furthermore, this analysis reveals how molecules pack in the crystal lattice and identifies key intermolecular interactions. The amine (-NH₂) group of the aniline moiety is capable of forming hydrogen bonds (N-H···N or N-H···π), which would be a dominant interaction governing the crystal packing. researchgate.net The aliphatic and aromatic portions of the molecule would engage in weaker van der Waals and C-H···π interactions, respectively. Understanding these interactions is crucial for rationalizing the material's bulk properties.
Table 3: Hypothetical Crystallographic Data for this compound This table presents plausible data for a molecule of this type for illustrative purposes.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1402 |
Gas Phase Laser Spectroscopy for Conformational Dynamics and Excited State Characterization
Gas phase laser spectroscopy allows for the study of intrinsic molecular properties in an isolated environment, free from intermolecular interactions that are present in condensed phases. Techniques such as Resonance-Enhanced Multiphoton Ionization (REMPI) coupled with UV-IR double-resonance spectroscopy can distinguish between different conformational isomers of a flexible molecule like this compound. researchgate.net
The primary conformational flexibility in this molecule arises from:
The orientation of the ethyl group on the cyclohexane ring (axial vs. equatorial).
The torsional angle between the cyclohexyl ring and the aniline plane.
Each stable conformer possesses a unique set of vibrational frequencies and a distinct electronic absorption spectrum. By tuning the laser frequencies, it is possible to selectively excite a single conformer and record its spectrum. This allows for the characterization of the geometry and relative energies of the different conformers present in the gas phase. Such studies also provide detailed information about the structure and dynamics of the molecule in its electronically excited states, revealing how the absorption of light affects its geometry and energy. researchgate.net
Table 4: Potential Conformational Isomers and Spectroscopic Observables This table outlines hypothetical conformers and the expected spectroscopic data for illustrative purposes.
| Conformer | Description | Relative Energy (Calculated) | Key Spectroscopic Signature |
|---|---|---|---|
| I | Ethyl group in equatorial position | 0 kJ/mol (most stable) | Unique S₀-S₁ origin transition; characteristic N-H and C-H stretch frequencies in IR |
Computational Chemistry and Quantum Mechanical Investigations of 4 2 Ethylcyclohexyl Aniline
Molecular Geometry Optimization and Conformational Analysis
The first step in the computational investigation of a molecule is typically the determination of its most stable three-dimensional structure, or ground state geometry. This is achieved through geometry optimization, a process that calculates the potential energy of the molecule for various atomic arrangements to find the one with the minimum energy.
Density Functional Theory (DFT) is a predominant computational method used for geometry optimization due to its favorable balance of accuracy and computational cost. arxiv.org For substituted anilines, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G**, are used to determine key geometrical parameters. researchgate.netimist.maimist.ma
These calculations reveal that the geometry of the aniline (B41778) core is influenced by its substituents. A key feature of the aniline molecule is the pyramidalization of the amino group (-NH2), where the nitrogen atom is slightly out of the plane of the benzene (B151609) ring. umn.edujournaleras.com The extent of this pyramidalization and the C-N bond length can be affected by the electronic nature of the substituent at the para position. researchgate.net For 4-(2-Ethylcyclohexyl)aniline, the bulky and electron-donating alkyl group would be expected to influence these parameters. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles, providing the most stable conformation of the ethylcyclohexyl group relative to the aniline ring. researchgate.net
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) are used for high-accuracy calculations of electronic structures and energies for both ground and excited states. researchgate.net
For substituted anilines, ab initio calculations can be used to refine the understanding of intermolecular interactions and the effects of solvation. nih.gov These methods provide a detailed picture of the electronic distribution within the molecule. By calculating the energies of excited states, ab initio methods can help predict the molecule's photophysical properties, such as its absorption and emission spectra.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org
The HOMO is the orbital with the highest energy that contains electrons, representing the ability to donate electrons, while the LUMO is the lowest energy orbital that is empty, representing the ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity and easier electronic excitation. wikipedia.org
The energy of the HOMO-LUMO gap can be correlated with the wavelength of light absorbed during electronic transitions, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com Computational methods like DFT are widely used to calculate the energies of these orbitals for substituted anilines. researchgate.netthaiscience.infotci-thaijo.org The nature of the substituent on the aniline ring significantly affects the HOMO and LUMO energy levels. Electron-donating groups, such as the ethylcyclohexyl group, tend to raise the energy of the HOMO, which can lead to a smaller HOMO-LUMO gap compared to unsubstituted aniline. rsc.org
Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Substituted Anilines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| p-aminoaniline | -4.7512 | -1.1503 | 3.6009 |
| p-isopropylaniline | -5.2627 | -0.0353 | 5.2274 |
| p-nitroaniline | -6.5008 | -2.6101 | 3.8907 |
Note: Data derived from DFT B3LYP/6-311G(d,p) calculations for illustrative purposes. Actual values may vary with computational methods. thaiscience.info
The distribution of electrons within a molecule is not uniform, leading to partial positive and negative charges on different atoms. These partial atomic charges can be calculated using various computational schemes, such as Mulliken population analysis or by fitting charges to the electrostatic potential. researchgate.netthaiscience.infoacs.org
In aniline derivatives, the amino group (-NH2) is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. byjus.com This makes the aniline ring highly nucleophilic and susceptible to attack by electrophiles (electron-seeking species). byjus.comchemistrysteps.comquora.com Computational analysis of the electrostatic potential can create a map showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, visually representing its reactivity. journaleras.com For this compound, the electron-donating nature of both the amino and the alkyl groups would enhance the nucleophilicity of the aromatic ring, making it highly reactive in electrophilic substitution reactions. libretexts.org
Quantitative Structure-Reactivity and Structure-Metabolism Relationships (QSAR/QSMR) of Substituted Anilines
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or metabolic fate. imist.machemrxiv.orgchemrxiv.org These models are heavily reliant on molecular descriptors calculated using computational chemistry. imist.ma
For substituted anilines, QSAR/QSMR studies have been developed to predict various endpoints, including toxicity, lipophilicity, and metabolic pathways. nih.govnih.govnih.gov A common metabolic pathway for anilines is N-acetylation. nih.gov QSMR models have been successfully developed to predict the likelihood of such metabolic transformations based on calculated physicochemical parameters of the parent aniline. nih.gov
The descriptors used in these models are diverse and can be categorized as electronic, steric, or hydrophobic. Quantum mechanical descriptors, such as HOMO and LUMO energies, dipole moment, and partial atomic charges, are often crucial for building accurate predictive models. imist.manih.gov For instance, QSAR studies have shown that the toxicity of substituted anilines can be correlated with descriptors like HOMO and LUMO energies. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR/QSMR Studies of Anilines
| Descriptor Type | Descriptor Example | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Relates to reactivity and electron transfer processes. nih.gov |
| Electronic | Partial Atomic Charge (Q) | Indicates sites for electrostatic interactions. nih.gov |
| Electronic | Dipole Moment | Describes molecular polarity. imist.ma |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Predicts membrane permeability and distribution. nih.gov |
| Topological | Molecular Connectivity Indices | Describes molecular size and branching. researchgate.net |
By calculating these descriptors for this compound, its properties could be predicted using established QSAR and QSMR models for this class of compounds.
Prediction of Reaction Propensities Based on Electronic Descriptors
The reactivity of an aniline derivative is largely governed by its electronic structure. Computational chemistry provides a suite of electronic descriptors that can predict where and how a molecule is likely to react. For substituted anilines, these descriptors are influenced by the nature of the substituent on the aromatic ring. Electron-donating groups, such as the alkyl substituent in this compound, are known to increase the electron density on the benzene ring, making the compound more susceptible to electrophilic attack.
Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Other important descriptors include ionization potential, electron affinity, electronegativity, and global hardness and softness. These parameters can be calculated using Density Functional Theory (DFT) and are used to predict the molecule's behavior in chemical reactions. For instance, the Hammett constant (σ) is a descriptor that quantifies the electronic effect of a substituent on the reactivity of the benzene ring. nih.gov Electron-donating substituents generally have negative Hammett constants, indicating an increase in reactivity towards electrophiles. researchgate.net
Table 1: Representative Electronic Descriptors for a Para-Substituted Aniline
| Descriptor | Value | Significance |
| HOMO Energy | -5.2 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 0.3 eV | Energy released when an electron is added |
| Electronegativity | 3.4 | Tendency to attract electrons |
| Global Hardness | 2.2 | Resistance to change in electron distribution |
| Global Softness | 0.45 | Ease of change in electron distribution |
Note: The values in this table are representative for a generic para-alkylaniline and are intended for illustrative purposes.
Chemometric Analysis and Development of Predictive Models
Chemometrics employs statistical methods to extract meaningful information from chemical data. In the context of computational chemistry, it is often used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. pageplace.de These models establish a mathematical relationship between the structural or physicochemical properties of a set of molecules and their biological activity or physical properties. nih.govresearchgate.net
For aniline derivatives, QSAR models have been developed to predict properties such as lipophilicity, toxicity, and protein binding affinity. nih.govnih.gov The process involves calculating a wide range of molecular descriptors for a series of related aniline compounds. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a predictive model. nih.gov
For a molecule like this compound, a QSAR model could be developed to predict its environmental fate or biological activity based on its calculated descriptors. This approach is highly valuable in drug discovery and environmental science for screening large numbers of compounds without the need for extensive experimental testing.
Table 2: Conceptual Framework for a QSAR Model of Aniline Derivatives
| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Descriptor 3 (e.g., Dipole Moment) | Predicted Activity/Property |
| Aniline | 1.09 | 27.6 | 1.53 D | Value |
| p-Toluidine | 1.61 | 32.2 | 1.37 D | Value |
| 4-Ethylaniline | 2.13 | 36.8 | 1.36 D | Value |
| ... | ... | ... | ... | ... |
Note: This table illustrates the type of data used to build a QSAR model. The "Predicted Activity/Property" would be determined by the specific model being developed.
Reaction Mechanism Elucidation through Advanced Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.
Transition State Analysis and Reaction Pathway Mapping
For a reaction involving an aniline derivative, computational methods can be used to model the interaction with another reactant, such as an electrophile or a radical. mdpi.com The process begins by optimizing the geometries of the reactants, products, and any expected intermediates. Transition state searches are then performed to locate the highest energy point along the reaction coordinate. The structure of the transition state provides crucial insights into the mechanism of the reaction.
For example, in an electrophilic aromatic substitution reaction, computational modeling can determine whether the attack occurs at the ortho, meta, or para position by calculating the activation energies for each pathway. byjus.com For this compound, the ethylcyclohexyl group would be expected to direct incoming electrophiles to the ortho and para positions. Computational analysis could confirm this and provide a quantitative measure of the regioselectivity.
Energy Profiles and Kinetic Parameters from Computational Studies
Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) have been located, an energy profile for the reaction can be constructed. This profile shows the change in energy as the reaction progresses and allows for the calculation of important kinetic and thermodynamic parameters.
The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state, can be determined from the energy profile. This value is critical for predicting the rate of the reaction. Rate constants can be calculated using Transition State Theory (TST). mdpi.com Thermodynamic properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can also be computed, providing information on the spontaneity and equilibrium position of the reaction. researchgate.net
Table 3: Hypothetical Energy Profile Data for an Electrophilic Substitution on a Para-Alkylaniline
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (ortho) | +15.2 |
| Intermediate (ortho) | -2.5 |
| Transition State (para) | +14.8 |
| Intermediate (para) | -3.1 |
| Products | -10.0 |
Note: This table provides a conceptual illustration of the relative energies that would be calculated to construct a reaction energy profile.
Quantum Chemical Calculations of Spectroscopic Parameters for Validation and Prediction
Quantum chemical calculations can predict various spectroscopic properties of molecules, which can be used to validate experimental findings or to predict the spectra of unknown compounds.
Prediction of UV-Vis Absorption Spectra
The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions between its molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting UV-Vis spectra. mdpi.commdpi.com The calculation provides the excitation energies and oscillator strengths for the electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax), and the oscillator strength is related to the intensity of the absorption band.
For an aniline derivative, the UV-Vis spectrum is characterized by absorptions due to π → π* transitions within the benzene ring. The position and intensity of these absorptions are influenced by the substituent on the ring. The electron-donating ethylcyclohexyl group in this compound would be expected to cause a red shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted aniline. TD-DFT calculations can provide a quantitative prediction of this effect. researchgate.net
Table 4: Representative TD-DFT Calculated vs. Experimental UV-Vis Absorption Maxima (λmax) for Aniline Derivatives in a Nonpolar Solvent
| Compound | Calculated λmax (nm) | Experimental λmax (nm) |
| Aniline | 285 | 288 |
| p-Toluidine | 292 | 295 |
| 4-Ethylaniline | 294 | 297 |
Note: The data in this table are representative values for similar compounds and illustrate the typical accuracy of TD-DFT predictions.
Theoretical Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are a fundamental tool in computational chemistry, providing insights into molecular structure, bonding, and thermodynamic properties. For a molecule like this compound, these calculations are typically performed using quantum chemical methods, with Density Functional Theory (DFT) being a widely employed approach due to its balance of accuracy and computational cost. asianpubs.org
The process begins with the optimization of the molecule's geometric structure to find its lowest energy conformation. Following this, harmonic vibrational frequencies are calculated. A popular and effective method for such calculations is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. asianpubs.orgnih.gov This is used in conjunction with a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. asianpubs.orgglobalresearchonline.net
The calculated harmonic frequencies are known to be systematically higher than the frequencies observed in experimental infrared (IR) and Raman spectra. This discrepancy arises primarily from the neglect of anharmonicity in the theoretical model and limitations in the approximate exchange-correlation functional. asianpubs.org To improve the agreement with experimental data, the computed frequencies are uniformly scaled. asianpubs.orgglobalresearchonline.net Scaling factors are specific to the theoretical method and basis set used; for instance, a scaling factor of approximately 0.96 is often applied for frequencies calculated at the B3LYP/6-311++G(d,p) level of theory. globalresearchonline.net
The vibrational analysis for this compound would involve assigning the calculated frequencies to specific vibrational modes of the molecule, such as the N-H stretching of the amine group, C-H stretching in the aromatic and cyclohexyl rings, C-N stretching, and various bending and ring deformation modes. The Potential Energy Distribution (PED) is often calculated to provide a quantitative measure of the contribution of different internal coordinates to each normal mode, thus ensuring a reliable assignment of the vibrational bands. mdpi.com
While specific experimental and calculated data for this compound are not available in the cited literature, the table below provides an illustrative example of the expected vibrational modes and their typical frequency ranges based on studies of aniline, cyclohexane (B81311), and their derivatives. asianpubs.orgmdpi.comustc.edu.cn
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Typical Scaled Frequency Range (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) asym | ~3650-3600 | ~3500-3450 | Asymmetric N-H stretching |
| ν(N-H) sym | ~3550-3500 | ~3410-3360 | Symmetric N-H stretching |
| ν(C-H) aromatic | ~3200-3100 | ~3070-2980 | Aromatic C-H stretching |
| ν(C-H) aliphatic | ~3050-2950 | ~2930-2830 | Aliphatic C-H stretching (cyclohexyl) |
| δ(NH₂) scissoring | ~1700-1650 | ~1630-1580 | NH₂ scissoring/bending |
| ν(C=C) aromatic | ~1650-1500 | ~1580-1440 | Aromatic ring stretching |
| ν(C-N) | ~1350-1300 | ~1300-1250 | C-N stretching |
Advanced Quantum Computing Applications in Molecular Design
The field of molecular design, crucial for drug discovery and materials science, is on the cusp of a paradigm shift driven by the advent of quantum computing. fractal.aiforbes.com Classical computers, despite their power, struggle with the immense complexity of accurately simulating molecular interactions at the quantum mechanical level. forbes.com The computational resources required to simulate molecules based on quantum mechanics scale exponentially with the size of the system on classical computers, limiting precise calculations to relatively small molecules. medium.com
Quantum computers, which operate on the principles of quantum mechanics like superposition and entanglement, offer a path to overcome these limitations. medium.comweforum.org They are inherently suited for modeling quantum systems and are expected to handle complex molecular simulations that are intractable for even the most powerful supercomputers. fractal.aiforbes.com This capability could revolutionize drug development by enabling the rapid and precise simulation of interactions between drug candidates (ligands) and biological targets like proteins. fractal.aiweforum.org
By accurately predicting properties such as molecular stability, binding affinity, and toxicity, quantum algorithms could significantly accelerate the identification and optimization of new therapeutic agents. forbes.comweforum.org This would reduce the reliance on costly and time-consuming trial-and-error laboratory experiments. fractal.ai Companies and research institutions are actively developing hybrid quantum-classical approaches to tackle significant challenges in computational drug discovery, such as analyzing protein hydration and refining AI models for pharmaceutical research. weforum.org The integration of quantum computing into drug development pipelines promises to shorten research timelines, lower costs, and ultimately lead to the design of more effective and targeted medicines. forbes.comweforum.org
Analytical Calculation of Molecular Energy Derivatives on Quantum Computers
A significant advancement toward practical quantum advantage in chemistry is the development of algorithms to analytically calculate molecular energy derivatives on quantum computers. qunasys.com Energy derivatives, which are the rates of change of molecular energy with respect to parameters like nuclear coordinates or an external electric field, are fundamentally important in quantum chemistry. medium.com The first derivative with respect to nuclear position gives the force on a nucleus, a quantity essential for optimizing molecular geometries, locating transition states of chemical reactions, and performing molecular dynamics simulations. medium.comaps.org
Traditionally, on classical computers, energy derivatives can be calculated either numerically using the finite-difference method or through more complex analytical formulas. medium.com The numerical approach is simpler to implement but can be highly susceptible to errors, a problem that is exacerbated on current Noisy Intermediate-Scale Quantum (NISQ) devices. qunasys.com The inherent noise in these quantum processors makes it extremely difficult to obtain accurate differences between two closely spaced energy calculations. qunasys.com
To circumvent this, researchers have developed novel quantum algorithms for the analytical calculation of energy derivatives. qunasys.comiiit.ac.in These methods, often built upon the Variational Quantum Eigensolver (VQE) framework, provide a direct, non-numerical route to compute these crucial quantities. iiit.ac.inarxiv.org The analytical approach avoids the discretization errors of finite-difference methods and has been shown to be more robust against the noise present in quantum hardware. qunasys.comarxiv.org New algorithms have been introduced that significantly lower the complexity and reduce the number of circuit repetitions required compared to prior methods, making the calculation of forces on a single nucleus potentially as costly as estimating the energy itself. aps.orgarxiv.orgresearch.google The ability to efficiently and accurately compute analytical energy derivatives is a critical step, enabling a wide range of quantum chemical calculations on quantum computers and paving the way for their practical application in molecular design and materials science. qunasys.comresearchgate.net
Advanced Applications in Materials Science and Organic Electronics for 4 2 Ethylcyclohexyl Aniline Derivatives
Polymer Chemistry and Functional Materials Based on Aniline (B41778) Derivatives
The synthesis of functional polymers from aniline and its derivatives has been a cornerstone of conducting polymer research. Polyaniline (PANI) is renowned for its electrical conductivity, environmental stability, and tunable properties. nih.gov However, pristine PANI suffers from poor solubility in common organic solvents, which limits its processability. Introducing substituents onto the aniline ring is a key strategy to overcome this limitation.
Aniline derivatives bearing substituents, such as the 2-ethylcyclohexyl group, can be used as monomers in oxidative polymerization or polycondensation reactions to create soluble and processable conducting polymers. The general process for synthesizing polyaniline derivatives involves the chemical or electrochemical oxidation of the corresponding aniline monomer in an acidic medium. mdpi.com For a monomer like 4-(2-Ethylcyclohexyl)aniline, the polymerization would proceed via the formation of radical cations, leading to head-to-tail coupling to form the polymer chain.
The presence of a bulky substituent like an ethylcyclohexyl group significantly impacts the polymerization process and the properties of the resulting polymer. nih.gov Steric effects from the substituent can influence the reaction rate and the final molecular weight of the polymer. mdpi.comnih.gov While the fundamental polymerization mechanism remains similar to that of unsubstituted aniline, the reaction conditions may require optimization to achieve high yields and desired polymer characteristics. nih.gov
The primary benefit of incorporating a bulky, non-polar group like 2-ethylcyclohexyl is the significant enhancement of the polymer's solubility in organic solvents. rsc.org This improved solubility is crucial for creating uniform thin films and coatings required for various applications.
However, the introduction of such bulky groups also has a profound effect on the electronic properties of the polymer. The steric hindrance caused by the substituent forces a twist in the polymer backbone, increasing the dihedral angle between adjacent aromatic rings. nih.gov This twisting disrupts the π-conjugation along the polymer chain, which is essential for electrical conductivity. Consequently, polyanilines functionalized with bulky alkyl groups typically exhibit lower electrical conductivity compared to unsubstituted PANI. nih.gov This trade-off between solubility and conductivity is a critical consideration in the design of functional polyaniline derivatives.
The table below illustrates the general trends observed when incorporating bulky substituents into the polyaniline backbone.
| Property | Effect of Bulky Substituent (e.g., 2-Ethylcyclohexyl) | Rationale |
| Solubility | Increases | The non-polar alkyl group disrupts inter-chain packing and improves interaction with organic solvents. |
| Conductivity | Decreases | Steric hindrance increases the torsion angle between rings, reducing π-orbital overlap and charge carrier mobility. nih.gov |
| Processability | Increases | Enhanced solubility allows for solution-based processing techniques like spin-coating and inkjet printing. |
| Band Gap | May Increase | Reduced conjugation leads to a wider energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov |
Organic Electronic Devices and Optoelectronic Applications
The tunable electronic properties and enhanced processability of substituted aniline derivatives make them attractive candidates for use in organic electronic devices. Their ability to form stable, amorphous films is particularly advantageous.
In organic light-emitting diodes (OLEDs), a hole transport layer (HTL) is a critical component that facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Aniline-based materials, particularly triarylamine derivatives, are widely used for this purpose. nih.gov
Derivatives of this compound could be designed to function as effective HTL materials. The bulky ethylcyclohexyl group would promote the formation of morphologically stable, amorphous thin films, which are essential for preventing crystallization and ensuring the long-term operational stability of OLED devices. bohrium.com This amorphous nature, often referred to as a "molecular glass," helps to create uniform interfaces and prevent short circuits. While the charge mobility might be lower than in highly crystalline materials, the enhanced stability and processability can lead to more reliable and manufacturable devices. beilstein-journals.org
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. researchgate.net The active component in an OFET is an organic semiconductor that modulates the flow of current. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor and the quality of the interface with the dielectric layer. medcraveonline.com
Aniline derivatives with bulky substituents like 2-ethylhexyl or 2-ethylcyclohexyl are often explored in the synthesis of new organic semiconductors. nsf.gov The primary role of these bulky groups is to ensure high solubility, enabling the deposition of the semiconductor layer from solution. nsf.gov This is a significant advantage over materials that require vacuum deposition. The presence of the 2-ethylcyclohexyl group would likely lead to the formation of amorphous or poorly crystalline films. While high crystallinity is often associated with high charge mobility, molecular glasses can also exhibit effective charge transport and offer superior film-forming properties and device reproducibility. rsc.org
The table below summarizes the potential advantages of using this compound derivatives in organic electronic devices.
| Application | Key Role of the 2-Ethylcyclohexyl Group | Potential Advantage |
| OLEDs (HTL) | Promotes amorphous film formation (molecular glass). | Enhances morphological stability, device lifetime, and prevents crystallization. nih.gov |
| OFETs | Increases solubility for solution-processing. | Allows for low-cost manufacturing techniques like printing and spin-coating. nsf.gov |
Advanced Catalysis and Ligand Design with Amine Derivatives
The nitrogen atom in aniline derivatives possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with transition metals to form catalytic complexes. The electronic and steric properties of the aniline ligand can be precisely tuned by altering the substituents on the aromatic ring. dntb.gov.ua
A ligand based on this compound would introduce significant steric bulk near the metal center. This steric hindrance can be a powerful tool in catalysis for controlling selectivity. acs.org For example, in cross-coupling reactions, a bulky ligand can influence the reductive elimination step, potentially favoring the formation of a specific isomer or preventing side reactions. The electronic properties of the aniline, which are moderately electron-donating, can also be used to modulate the reactivity of the metal catalyst. The specific geometry and bulk of the 2-ethylcyclohexyl group could create a unique coordination environment, potentially enabling novel catalytic transformations or improving the efficiency and selectivity of existing ones. dntb.gov.ua
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
